2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-2H-chromene-3-carboxamide

Description

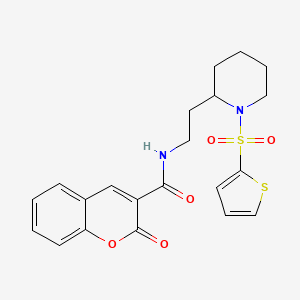

2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative with a complex heterocyclic architecture. The core structure comprises a 2H-chromene-3-carboxamide scaffold linked via an ethyl chain to a piperidine ring substituted at the 1-position with a thiophen-2-ylsulfonyl group. The integration of the piperidine-thiophene sulfonyl subunit suggests possible applications in central nervous system (CNS) modulation or protease inhibition, given the prevalence of such motifs in bioactive molecules .

Properties

IUPAC Name |

2-oxo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c24-20(17-14-15-6-1-2-8-18(15)28-21(17)25)22-11-10-16-7-3-4-12-23(16)30(26,27)19-9-5-13-29-19/h1-2,5-6,8-9,13-14,16H,3-4,7,10-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGINRWXNCUKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-2H-chromene-3-carboxamide (CAS Number: 1209871-91-9) is a member of the chromene family, which has gained attention for its diverse biological activities. This compound features a complex structure that includes a chromene core, a piperidine moiety, and a thiophene sulfonyl group, which contribute to its pharmacological potential.

The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O5S2 |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 1209871-91-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromene scaffold is known for its ability to modulate several biological pathways, including:

- Anticancer Activity : Chromenes have been shown to inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis.

- Antimicrobial Properties : The presence of the thiophene sulfonyl group enhances the compound's ability to disrupt bacterial cell walls.

- Neuroprotective Effects : Compounds with piperidine structures have been linked to neuroprotection and cognitive enhancement.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity : In vitro studies have demonstrated that derivatives of chromenes can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Case Study: A study on similar chromene derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells (Afifi et al., 2017; Halawa et al., 2017).

-

Antimicrobial Effects : The compound has shown potential against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- Research Finding: A derivative exhibited a minimum inhibitory concentration (MIC) in the low micromolar range against Staphylococcus aureus (Suvarna et al., 2017).

-

Neuroprotective Properties : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases.

- Research Finding: In vitro assays revealed that the compound could reduce reactive oxygen species (ROS) levels in neuronal cell cultures (Rawat and Verma, 2016).

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the chromene ring | Enhances anticancer potency |

| Presence of thiophene sulfonyl group | Increases antimicrobial activity |

| Piperidine moiety | Contributes to neuroprotective effects |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The presence of the thiophene moiety can enhance the interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

-

Antimicrobial Properties

- Compounds containing thiophene and chromene structures have demonstrated antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes . The specific compound under discussion may also exhibit these effects, warranting further investigation.

- Anti-inflammatory Effects

- Neuroprotective Effects

Synthetic Methodologies

The synthesis of 2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step reactions:

- Formation of the Chromene Core : This step often includes cyclization reactions involving phenolic compounds.

- Introduction of the Thiophene Group : This can be achieved through electrophilic substitution reactions or via coupling reactions with thiophene derivatives.

- Final Amide Bond Formation : The final step usually involves coupling the piperidine derivative with the chromene structure to form the amide linkage.

Case Studies

Several studies have investigated the applications of related compounds:

- A study published in Pharmaceutical Research demonstrated that a similar chromene derivative exhibited potent anticancer activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy .

- Another investigation focused on the antimicrobial properties of thiophene-containing compounds, revealing significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for drug development in infectious diseases .

Comparison with Similar Compounds

Research Findings and Implications

- Therapeutic Potential: Similar to and , the target may exhibit protease or kinase inhibitory activity, warranting assays against cancer or inflammatory targets.

- Limitations : High molecular weight (~497 Da) may reduce oral bioavailability, necessitating prodrug strategies or formulation enhancements.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-2H-chromene-3-carboxamide?

Answer:

- Stepwise coupling : Prioritize the formation of the thiophene sulfonyl-piperidine moiety before conjugating it to the chromene-carboxamide core via an ethyl linker. Evidence suggests that multi-step reactions with intermediate purification (e.g., column chromatography) improve final purity .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) for sulfonylation reactions, as these enhance reactivity between thiophene sulfonyl chloride and the piperidine intermediate .

- Catalyst screening : Test bases like triethylamine or DMAP to accelerate carboxamide bond formation .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or degradation (e.g., esterase-mediated hydrolysis of the chromene ring) .

- Dose-response recalibration : Adjust in vivo dosing regimens based on protein binding assays (e.g., equilibrium dialysis) to account for plasma protein interactions that reduce free drug concentrations .

- Orthogonal validation : Replicate in vitro assays under physiologically relevant conditions (e.g., hypoxia or serum-containing media) to mimic in vivo microenvironments .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- 1H/13C NMR : Assign peaks for the chromene lactone (δ ~6.5–8.5 ppm for aromatic protons) and thiophene sulfonyl group (δ ~7.0–7.5 ppm) .

- HRMS : Confirm molecular formula (C22H21N2O5S2) with <2 ppm mass error to rule out impurities like unreacted sulfonyl chloride .

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to detect residual starting materials (retention time shifts indicate incomplete coupling) .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonyl-piperidine group and ATP-binding pockets (e.g., PI3K or MAPK kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the chromene-carboxamide moiety in hydrophobic binding pockets .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing thiophene with furan) to guide SAR studies .

Basic: How can researchers improve aqueous solubility for in vitro assays?

Answer:

- Co-solvent systems : Use DMSO stocks (≤0.1% final concentration) with cyclodextrin-based solubilizers (e.g., HP-β-CD) to prevent aggregation .

- Salt formation : Screen counterions (e.g., HCl or sodium salts) for the tertiary amine in the piperidine ring to enhance ionization .

- pH adjustment : Test buffers in the pH 4–7 range, as the carboxamide group may exhibit pH-dependent solubility .

Advanced: What experimental designs address conflicting cytotoxicity data across cell lines?

Answer:

- Mechanistic profiling : Perform RNA-seq or phosphoproteomics to identify cell line-specific pathway activation (e.g., apoptosis vs. necrosis) .

- Redox potential assays : Measure intracellular ROS levels using DCFH-DA probes, as chromene derivatives may induce oxidative stress in sensitive lines .

- 3D spheroid models : Compare 2D vs. 3D cultures to assess penetration efficiency and hypoxia-driven resistance .

Basic: What stability studies are required for long-term storage?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation hotspots (e.g., lactone ring opening) .

- Lyophilization : Test cryoprotectants (e.g., trehalose) for solid-state stability, as sulfonamides are prone to hygroscopic degradation .

Advanced: How can enantiomeric purity of the piperidine ring be ensured during synthesis?

Answer:

- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H or AS-3R) with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective piperidine sulfonylation .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

- Kinase inhibition : Use ADP-Glo™ assays for broad-spectrum kinase profiling (IC50 determination) .

- Cytotoxicity : Conduct MTT assays on cancer (e.g., HCT-116) and non-cancerous (e.g., HEK-293) cell lines to assess selectivity .

Advanced: How can researchers elucidate the metabolic fate of this compound?

Answer:

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the chromene ring) .

- CYP450 inhibition screening : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.